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Abstract

This technical guide provides a comprehensive overview of 3',5'-Dimethyl-4'-
methoxyacetophenone, a substituted aromatic ketone with significant potential as a versatile
building block in organic synthesis and medicinal chemistry. This document delineates its
chemical and physical properties, provides detailed protocols for its synthesis and
characterization, and explores its current and potential applications in drug discovery and
materials science. Emphasis is placed on the practical application of this compound, supported
by established experimental data and methodologies, to empower researchers in their scientific
endeavors.

Introduction

Substituted acetophenones are a pivotal class of organic compounds, serving as crucial
intermediates in the synthesis of a wide array of biologically active molecules and functional
materials.[1][2] Their inherent chemical reactivity, stemming from the presence of a carbonyl
group and a modifiable aromatic ring, allows for diverse synthetic transformations. 3',5'-
Dimethyl-4'-methoxyacetophenone, in particular, presents a unique substitution pattern that
offers both steric and electronic advantages in the design of novel chemical entities. The
methoxy group acts as an electron-donating group, activating the aromatic ring for electrophilic
substitution, while the flanking methyl groups provide steric hindrance that can direct reactions
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to specific positions and enhance the stability of the resulting compounds. This guide aims to
be an essential resource for professionals requiring a deep technical understanding of this
valuable chemical intermediate.

Chemical and Physical Properties
CAS Number: 60609-65-6
IUPAC Name: 1-(4-methoxy-3,5-dimethylphenyl)ethanone

Synonyms: 4-Acetyl-2,6-dimethylanisole

Physical and Chemical Data

The physical and chemical properties of 3',5'-Dimethyl-4'-methoxyacetophenone are
summarized in the table below.

Property Value Source(s)
Molecular Formula C11H1402 [3]
Molecular Weight 178.23 g/mol [3]
Colorless to pale yellow liquid
Appearance ) [4]
or solid
Melting Point 47-48 °C
Boiling Point 109 °C at 0.1 mmHg

Soluble in organic solvents
Solubility such as ethanol and ether; [4]

limited solubility in water.

Spectroscopic Data

While experimental spectra for 3',5'-Dimethyl-4'-methoxyacetophenone are not readily
available in public databases, the expected spectroscopic characteristics can be predicted
based on its structure and data from analogous compounds.
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H NMR (predicted):

e Aromatic protons (2H): A singlet is expected in the aromatic region (& 7.0-8.0 ppm).

» Methoxy protons (3H): A sharp singlet is anticipated around & 3.8-4.0 ppm.

o Acetyl protons (3H): A singlet corresponding to the methyl ketone will likely appear at 6 2.4-
2.6 ppm.

o Aromatic methyl protons (6H): A singlet for the two equivalent methyl groups on the aromatic
ring is expected around 6 2.2-2.4 ppm.

13C NMR (predicted):

e Carbonyl carbon: The ketone carbonyl carbon should appear significantly downfield, in the
range of & 195-200 ppm.

e Aromatic carbons: Signals for the aromatic carbons are expected between  110-160 ppm.
The carbon bearing the methoxy group will be the most deshielded.

e Methoxy carbon: The carbon of the methoxy group should resonate around & 55-60 ppm.

o Acetyl methyl carbon: The methyl carbon of the acetyl group is anticipated in the range of &
25-30 ppm.

o Aromatic methyl carbons: The carbons of the two aromatic methyl groups are expected to
appear at approximately & 15-20 ppm.

Infrared (IR) Spectroscopy (predicted):

e C=0 stretch: A strong absorption band characteristic of the ketone carbonyl group is
expected around 1670-1690 cm~1.

e C-O stretch (aromatic ether): A distinct band for the aryl-alkyl ether linkage should be present
in the region of 1200-1275 cm~1.

o C-H stretches (aromatic and aliphatic): Aromatic C-H stretching vibrations are expected just
above 3000 cm~1, while aliphatic C-H stretches will appear just below 3000 cm~1.
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o Aromatic C=C stretches: Multiple bands in the 1450-1600 cm~? region will indicate the
presence of the aromatic ring.

Mass Spectrometry (predicted):
e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z = 178.

o Major Fragmentation: A prominent peak is expected at m/z = 163, corresponding to the loss
of a methyl group ([M-15]*) from the acetyl moiety, forming a stable acylium ion.

Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone

The most common and efficient method for the synthesis of substituted acetophenones is the
Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of an
activated aromatic ring with an acylating agent, typically in the presence of a Lewis acid
catalyst.

Reaction Scheme

The synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone is achieved through the Friedel-
Crafts acylation of 2,6-dimethylanisole with an acetylating agent such as acetyl chloride or
acetic anhydride. Aluminum chloride (AICI3) is a commonly used Lewis acid catalyst for this
transformation.
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Caption: Synthesis of 3',5'-Dimethyl-4'-methoxyacetophenone via Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of activated
aromatic compounds.[5]

Materials:

2,6-Dimethylanisole

Acetyl chloride (or acetic anhydride)

Anhydrous aluminum chloride (AICI3)

Dichloromethane (DCM), anhydrous
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e Hydrochloric acid (HCI), concentrated

e Saturated sodium bicarbonate (NaHCOs) solution
e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
e Round-bottom flask

» Addition funnel

» Reflux condenser

o Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

» Rotary evaporator

Procedure:

e Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a
reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent
deactivation of the Lewis acid catalyst.

o Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1
equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.

e Acylium lon Formation: Cool the suspension in an ice bath. Slowly add acetyl chloride (1.0
equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the
addition funnel. The formation of the acylium ion electrophile will occur.

o Addition of Substrate: To the cold reaction mixture, add a solution of 2,6-dimethylanisole (1.0
equivalent) in anhydrous dichloromethane dropwise from the addition funnel. Maintain the
temperature at 0-5 °C during the addition.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture
of crushed ice and concentrated hydrochloric acid. This will quench the reaction and
decompose the aluminum chloride complex.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer with two portions of dichloromethane.

Washing: Combine the organic layers and wash successively with water, saturated sodium
bicarbonate solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary
evaporator to yield the crude product.

Purification: The crude 3',5'-Dimethyl-4'-methoxyacetophenone can be purified by column
chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and
ethyl acetate) or by recrystallization.

Applications in Research and Development

Substituted acetophenones, including 3',5'-Dimethyl-4'-methoxyacetophenone, are valuable
precursors in the synthesis of a variety of important organic molecules.

Medicinal Chemistry

The acetophenone scaffold is present in numerous pharmacologically active compounds. The
unique substitution pattern of 3',5'-Dimethyl-4'-methoxyacetophenone makes it an attractive
starting material for the synthesis of novel drug candidates.

e Flavonoid Synthesis: This compound is an ideal precursor for the synthesis of flavonoids, a
class of natural products known for their diverse biological activities, including antioxidant,
anti-inflammatory, and anticancer properties.[2] The synthesis typically begins with a

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1363595?utm_src=pdf-body
https://www.benchchem.com/product/b1363595?utm_src=pdf-body
https://www.benchchem.com/product/b1363595?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_3_Hydroxy_4_methoxyacetophenone_as_a_Versatile_Building_Block_for_the_Synthesis_of_Biologically_Active_Flavonoids.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Claisen-Schmidt condensation to form a chalcone, which can then be cyclized to the
flavonoid core.

3',5'-Dimethyl-4'- Substituted
methoxyacetophenone Benzaldehyde

Claisen-Schmidt
Condensation

Y Y
(Chalcone Intermediate)
Oxidative
yclization
Y

)

Click to download full resolution via product page

Caption: General synthetic pathway to flavonoids from 3',5'-Dimethyl-4'-
methoxyacetophenone.

e Heterocyclic Chemistry: The acetyl group can be readily transformed into other functional
groups, enabling the construction of various heterocyclic ring systems that are prevalent in
pharmaceuticals.

Agrochemicals

The structural motifs found in 3',5'-Dimethyl-4'-methoxyacetophenone are also relevant in
the design of new herbicides and pesticides. Its derivatives can be screened for biological
activity against various agricultural pests and weeds.[1]

Materials Science

Aromatic ketones can be utilized as photoinitiators in polymerization processes and as building
blocks for the synthesis of specialty polymers and liquid crystals. The specific substitution
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pattern of this molecule can influence the properties of the resulting materials.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 3',5'-
Dimethyl-4'-methoxyacetophenone and the reagents used in its synthesis.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.

o Ventilation: All manipulations should be performed in a well-ventilated fume hood.
« Inhalation: Avoid inhaling dust, fumes, or vapors.

» Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse
immediately with plenty of water.

e Reactivity: The synthesis involves corrosive and water-sensitive reagents like aluminum
chloride and acetyl chloride. Handle with extreme care and under anhydrous conditions. The
guenching step is exothermic and should be performed cautiously.

Conclusion

3',5'-Dimethyl-4'-methoxyacetophenone is a valuable and versatile chemical intermediate
with significant potential in various fields of chemical research and development. Its unique
structural features make it an attractive starting material for the synthesis of complex organic
molecules, particularly in the realm of medicinal and agrochemical discovery. This technical
guide provides a solid foundation of its properties, a reliable synthetic protocol, and an
overview of its potential applications, thereby serving as a practical resource for researchers
aiming to leverage this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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